Pyroglutamylglycine

説明

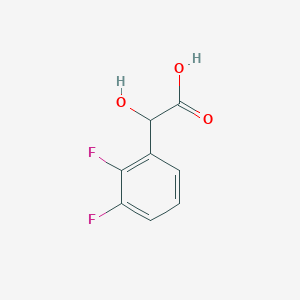

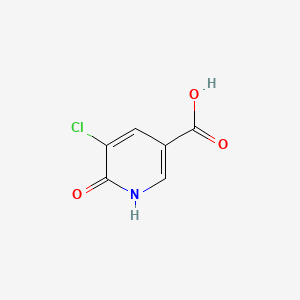

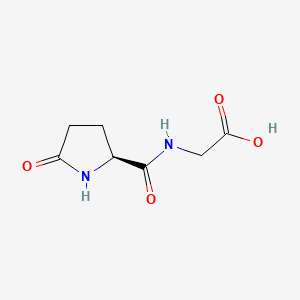

Pyroglutamylglycine is a dipeptide composed of glycine and 5-oxo-L-proline joined by a peptide linkage. It derives from a glycine and a 5-oxo-L-proline.

科学的研究の応用

Glutathione Synthesis and Cellular Protection

Pyroglutamylglycine is closely related to glutathione (GSH), a tripeptide comprising gamma-glutamylcysteinylglycine. GSH plays a crucial role in cellular defense against oxidative stress. It is synthesized from its constituent amino acids by the consecutive actions of gamma-glutamylcysteine synthetase and GSH synthetase (Anderson, 1998).

Neurotransmission and Brain Function

Research on compounds related to this compound has shown significant effects on brain neurotransmitters. Studies on glutamic acid decarboxylase (GAD) inhibition have revealed insights into neurotransmitter regulation and implications for neurological conditions (Alberici, Rodriguez de Lores Arna, & De Robertis, 1969).

Peptide Synthesis and Biological Activity

The synthesis of peptides related to this compound, such as pyroglutamylasparaginylglycine, has been explored. Studies have investigated the biological activity of these peptides, providing insights into peptide design and function (Sorochinskaya, Leont’eva, & Martynov, 1988).

Role in Hormone Regulation

This compound is structurally similar to peptides that regulate hormone secretion. For example, Gonadotropin-Releasing Hormone, a key regulator of luteinizing and follicle-stimulating hormones, includes pyroglutamyl as part of its structure (Schally et al., 1971).

Impact on Monoclonal Antibodies

The cyclization of amino acids like glutamic acid to form pyroglutamic acid can significantly impact the charge heterogeneity of therapeutic monoclonal antibodies. Understanding this transformation is crucial for the development and optimization of antibody-based therapies (Liu et al., 2019).

Metabolic Pathways and Biosynthesis

Studies on compounds similar to this compound have provided insights into various metabolic pathways and biosynthetic processes. For instance, research on oxyvinylglycines and their vinyl ether biosynthesis has revealed unique chemical reactions and modifications in non-ribosomal peptide synthetase-bound substrates (Patteson, Dunn, & Li, 2018).

Cognitive Function and Memory

Research on compounds structurally related to this compound has explored their role in cognitive functions. For example, studies on metabotropic glutamate-receptor agonists have investigated their effects on memory and cognitive deficits, providing insights into neurotransmitter systems and their potential therapeutic applications (Masuoka, Mikami, & Kamei, 2010).

作用機序

Target of Action

Pyroglutamylglycine, also known as PYR-GLY-OH, is a dipeptide composed of glycine and 5-oxo-L-proline

Mode of Action

It is known that this compound is a very strong basic compound .

Biochemical Pathways

This compound is involved in the glutathione cycle, where it is converted to glutamate by 5-oxoprolinase . This pathway plays a crucial role in maintaining the redox state of cells and protecting them from oxidative stress.

特性

IUPAC Name |

2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLTUJPJMFPMP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951838 | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29227-88-1 | |

| Record name | 5-Oxo-L-prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29227-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroglutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can I differentiate between dipeptides containing glutamic acid with different linkages using mass spectrometry?

A1: Negative ion collision-induced dissociation (CID) mass spectrometry provides a way to distinguish between α- and γ-glutamyl dipeptides. Dipeptides with the γ-linkage, like pyroglutamylglycine (H-Glu(Xxx-OH)-OH), exhibit a prominent elimination of H-Xxx-OH from their [M-H]- ions during CID. This results in the formation of an ion with m/z 128, corresponding to deprotonated pyroglutamic acid. [, ] This fragmentation pattern is much less pronounced in dipeptides with the α-linkage (H-Glu-Xxx-OH). [, ]

Q2: Are there any other food sources besides soy sauce known to contain this compound?

A3: While the provided research focuses on isolating this compound from Japanese soy sauce, [] its presence in other food sources has not been discussed. Further research is needed to investigate the presence and potential biological activity of this compound in a wider range of foods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)